Ethyl 6-amino-3-bromopicolinate Ethyl 6-amino-3-bromopicolinate
Brand Name: Vulcanchem
CAS No.: 1214332-35-0
VCID: VC0090490
InChI: InChI=1S/C8H9BrN2O2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3,(H2,10,11)
SMILES: CCOC(=O)C1=C(C=CC(=N1)N)Br
Molecular Formula: C8H9BrN2O2
Molecular Weight: 245.076

Ethyl 6-amino-3-bromopicolinate

CAS No.: 1214332-35-0

Cat. No.: VC0090490

Molecular Formula: C8H9BrN2O2

Molecular Weight: 245.076

* For research use only. Not for human or veterinary use.

Ethyl 6-amino-3-bromopicolinate - 1214332-35-0

Specification

CAS No. 1214332-35-0
Molecular Formula C8H9BrN2O2
Molecular Weight 245.076
IUPAC Name ethyl 6-amino-3-bromopyridine-2-carboxylate
Standard InChI InChI=1S/C8H9BrN2O2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3,(H2,10,11)
Standard InChI Key WCFSXWLYTRSYEV-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=CC(=N1)N)Br

Introduction

Structural Characteristics and Identification

Ethyl 6-amino-3-bromopicolinate is characterized by a pyridine ring containing a bromine atom at position 3, an amino group at position 6, and an ethyl ester functional group at position 2. This structural configuration confers unique chemical reactivity and makes it valuable as a synthetic intermediate in organic synthesis.

Chemical Identifiers

The compound is precisely identified through various systematic nomenclature systems and numerical identifiers, which are essential for standardized chemical information management and retrieval.

IdentifierValue
CAS Number1214332-35-0
IUPAC NameEthyl 6-amino-3-bromopyridine-2-carboxylate
Molecular FormulaC₈H₉BrN₂O₂
Molecular Weight245.07 g/mol
InChIInChI=1S/C8H9BrN2O2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3,(H2,10,11)
InChIKeyWCFSXWLYTRSYEV-UHFFFAOYSA-N
SMILESCCOC(=O)C1=C(C=CC(=N1)N)Br
PubChem CID54759022

Source: Data compiled from multiple chemical databases

Physicochemical Properties

Ethyl 6-amino-3-bromopicolinate possesses specific physicochemical properties that influence its handling, storage, and applications in chemical synthesis. These properties are critical for researchers working with this compound in laboratory and industrial settings.

Physical and Chemical Properties

The compound exhibits the following predicted and experimentally determined properties:

PropertyValueMethod
Physical StateSolidExperimental
Boiling Point343.9±37.0 °C at 760 mmHgPredicted
Density1.575±0.06 g/cm³Predicted
pKa1.17±0.10Predicted
LogP1.53310Calculated
PSA (Polar Surface Area)65.94000Calculated

Source: Compiled from chemical property databases

CategoryDetails
Signal WordWarning
PictogramGHS07 (Harmful)
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Source: Safety information from product documentation

Synthetic Applications and Reactivity

The structural features of Ethyl 6-amino-3-bromopicolinate make it a valuable building block in organic synthesis, particularly in pharmaceutical development pathways.

Synthetic Utility

Ethyl 6-amino-3-bromopicolinate serves as an important intermediate in various synthetic routes due to its functionalized pyridine core structure. The presence of the bromine atom, amino group, and ester functionality provides multiple reactive sites for further transformations, including:

  • Cross-coupling reactions (Suzuki, Stille, Negishi) utilizing the bromide functionality

  • Nucleophilic substitution reactions

  • Ester hydrolysis to access the corresponding carboxylic acid

  • Transformations of the amino group through diazotization and subsequent reactions

  • Formation of fused heterocyclic systems

Pharmaceutical Applications

This compound has significant applications in pharmaceutical research and development:

  • Serves as a building block for the synthesis of complex drug candidates

  • Used in the preparation of pyridine-based active pharmaceutical ingredients

  • Applied in the synthesis of compounds with potential biological activity

  • Valuable in medicinal chemistry for structure-activity relationship studies

SupplierPackage SizePurityDelivery TimelineReference
ChemScene LLC250 mgNot specifiedNot specifiedSigma-Aldrich
Cymit Quimica100 mg to 5 g95.0-98%Apr 21-24, 2025Cymit Quimica
Aladdin Scientific5 g98%8-12 weeksAladdin
Ambeed, Inc.Not specified98%Not specifiedSigma-Aldrich

Source: Information compiled from supplier catalogs

Related Compounds and Derivatives

Understanding the relationship between Ethyl 6-amino-3-bromopicolinate and structurally related compounds provides context for its position within the broader landscape of heterocyclic chemistry.

Structural Analogs

Several related compounds share structural similarities with Ethyl 6-amino-3-bromopicolinate:

CompoundCAS NumberRelationship
Ethyl 3-amino-6-bromopicolinate28033-08-1Positional isomer with different substitution pattern
6-amino-3-bromopyridine-2-carbaldehyde1227604-02-5Aldehyde analog of the target compound
Methyl 4-amino-6-chloronicotinate1256785-40-6Related aminopyridine carboxylate with different substitution

Source: Information compiled from chemical databases

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